HMPL-523
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
科学的研究の応用
Application in Lymphoma Treatment
HMPL-523, a selective oral Syk inhibitor, has demonstrated significant potential in the treatment of various subtypes of lymphoma. It has shown strong anti-tumor efficacy in xenograft models of B-cell and T-cell lymphoma. Preliminary results from phase I studies indicate that HMPL-523 has a manageable safety profile and exhibits anti-tumor activity in patients with relapsed or refractory lymphoma. This includes cases of Hodgkin lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and other subtypes. The drug has been evaluated for its safety, tolerability, and efficacy, and the recommended phase 2 dose has been established based on these studies (Strati et al., 2021).
Role in B-cell Receptor Signaling
HMPL-523 plays a crucial role in the inhibition of B-cell receptor (BCR) signaling. BCR signaling is vital in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas. HMPL-523, by inhibiting spleen tyrosine kinase (SYK), a key component of the BCR signaling pathway, provides a novel therapeutic approach for patients with advanced relapsed, refractory, or resistant lymphoma. The ongoing clinical studies are aimed at evaluating the safety, pharmacokinetics, and preliminary efficacy of HMPL-523 in this context (Lawrence et al., 2020).
In Vitro and In Vivo Anti-Tumor Activities
HMPL-523 has shown promising results in both in vitro and in vivo studies, especially in the context of B-cell lymphoma. The drug effectively inhibits cell viability in B-cell lymphoma cell lines and blocks the phosphorylation of BLNK, a downstream protein of Syk. In vivo, HMPL-523 demonstrates potent anti-tumor activity in B-cell lymphoma xenograft models. This supports the potential of HMPL-523 as a single agent or in combination with other drugs for treating B-cell malignancies like diffuse large B-cell lymphoma (Yang et al., 2016).
特性
製品名 |
HMPL-523 |
---|---|
IUPAC名 |
Unknown |
SMILES |
Unknown |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HMPL-523; HMPL 523; HMPL523. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。